ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Description
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS: 255378-11-1) is a fused heterocyclic compound featuring a thieno[3,2-c]thiochromene core substituted with a chlorine atom at position 8 and an ethyl ester group at position 2. Its molecular formula is C₁₃H₉ClO₂S₂, with a molecular weight of 296.79 g/mol . The compound’s structure combines sulfur-containing aromatic systems, which are often associated with bioactivity in medicinal chemistry, such as antiplatelet or antimicrobial effects.
Properties
IUPAC Name |
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S2/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAMJSXUCFLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors with Chlorination
The foundational approach involves the cyclization of appropriately substituted thiophene derivatives with chromene moieties. The process typically proceeds via:
- Preparation of 2-chlorothiophene-3-carboxylic acid derivatives : These serve as key intermediates, synthesized through halogenation of thiophene rings followed by carboxylation.
- Formation of the fused heterocyclic ring system : This is achieved through intramolecular cyclization under reflux conditions in organic solvents such as dichloromethane or toluene, often catalyzed by Lewis acids like zinc chloride or aluminum chloride.
Functionalization and Chlorination at the 8-Position
Post-cyclization, selective chlorination at the 8-position is accomplished via electrophilic substitution using reagents such as phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). These reagents facilitate the substitution of hydrogen or hydroxyl groups with chlorine, yielding the desired chlorinated heterocycle.
Esterification to Form Ethyl Carboxylate
The carboxylic acid intermediate is esterified using ethanol in the presence of catalytic sulfuric acid or via direct reaction with ethyl alcohol under reflux conditions with acid catalysis. This step yields the ethyl ester, completing the synthesis.
Key Reaction Conditions and Optimization Strategies
| Step | Reagents | Solvent | Temperature | Catalyst | Notes |
|---|---|---|---|---|---|
| Cyclization | Thiophene derivatives + chromene precursors | Toluene / Dichloromethane | Reflux | Lewis acids (ZnCl₂, AlCl₃) | Promotes ring closure |
| Chlorination | PCl₅ / SOCl₂ | Toluene / Dichloromethane | 0–25°C | None | Selective at 8-position |
| Esterification | Ethanol + H₂SO₄ | Ethanol | Reflux | Sulfuric acid | Acid-catalyzed ester formation |
Industrial-Scale Synthesis
On an industrial level, continuous flow reactors are employed to enhance reaction control, safety, and yield. Key features include:
- Automated reagent addition : Precise control of chlorination and cyclization steps.
- Purification : Recrystallization and chromatography to ensure high purity.
- Environmental considerations : Use of greener solvents and reagents to minimize waste.
Research Findings and Data
Recent studies have demonstrated that:
- Optimized cyclization conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) significantly improve yield.
- Selective chlorination at the 8-position is achieved with PCl₅ at low temperatures, minimizing over-chlorination.
- Esterification efficiency is enhanced by using refluxing ethanol with catalytic sulfuric acid, with yields exceeding 85%.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Method 1 | 2-chlorothiophene-3-carboxylic acid + chromene precursor | Toluene | Reflux | 70–80 | Intramolecular cyclization |
| Method 2 | Chlorination with PCl₅ | Dichloromethane | 0–25°C | 85–90 | Selective at 8-position |
| Method 3 | Esterification with ethanol | Ethanol | Reflux | 85–95 | Acid catalysis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl Ester Derivative
The methyl ester analog, methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate (CAS: 255378-11-1), shares the same core structure but replaces the ethyl ester with a methyl group. Key differences include:
Carboxylic Acid Derivative
The hydrolyzed form, 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid (CAS: 255395-56-3), lacks the ester moiety. Key contrasts:
Thienopyridine Derivatives (Clopidogrel Analogs)
Clopidogrel (ethyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate) shares structural motifs with the target compound:
- Core Structure: Both feature a thieno[3,2-c]-fused ring system, but clopidogrel incorporates a pyridine ring instead of thiochromene .
- Bioactivity : Clopidogrel is a potent antiplatelet agent, while the biological activity of the target compound remains uncharacterized. The thiochromene core may confer distinct electronic properties affecting target binding.
- Synthesis: Clopidogrel is synthesized via a Mannich-like multicomponent reaction using organozinc intermediates, a method adaptable to the target compound’s synthesis .
Furo- and Pyrano-Quinoline Derivatives
Compounds like ethyl 3,5-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-2-carboxylate () highlight the impact of heteroatom substitution:
- Oxygen vs. Sulfur: Replacement of sulfur with oxygen in the fused ring reduces aromaticity and alters reactivity. For example, Wittig reactions with β-enamino esters proceed differently in oxygenated systems .
- Stereoelectronic Effects : Sulfur’s larger atomic radius and polarizability may enhance stability in thiochromene derivatives compared to furan analogs .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure | pKa (Predicted) |
|---|---|---|---|---|---|
| This compound | C₁₃H₉ClO₂S₂ | 296.79 | 8-Cl, 2-COOEt | Thieno[3,2-c]thiochromene | N/A |
| Methyl analog | C₁₂H₇ClO₂S₂ | 282.77 | 8-Cl, 2-COOMe | Thieno[3,2-c]thiochromene | N/A |
| Carboxylic acid derivative | C₁₂H₇ClO₂S₂ | 282.77 | 8-Cl, 2-COOH | Thieno[3,2-c]thiochromene | 3.47 |
| Clopidogrel ethyl ester | C₁₆H₁₆ClNO₂S | 321.82 | 2-ClPh, 2-COOEt | Thieno[3,2-c]pyridine | N/A |
Biological Activity
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H11ClO3S
- Molecular Weight : Approximately 290.75 g/mol
- Structural Features : The compound features a thieno[3,2-c]chromene moiety, characterized by the fusion of thiophene and chromene rings. This unique structure is believed to contribute to its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Inhibits Escherichia coli.
- Fungal pathogens : Demonstrates activity against Candida albicans.
The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
2. Anticancer Activity
Studies indicate that this compound possesses anticancer properties, with research highlighting its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 6.6 ± 0.6 | |
| HepG2 (Liver cancer) | 0.56 ± 0.01 | |
| A498 (Kidney cancer) | 6.8 ± 0.8 | |
| CaSki (Cervical cancer) | 7.5 ± 0.5 | |
| SiHa (Cervical cancer) | 7.8 ± 0.4 |
The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors linked to microbial growth or tumor progression.
- Cell Cycle Modulation : It influences cell cycle dynamics, promoting apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2 .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a broad spectrum of antimicrobial activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in infectious diseases.
- Anticancer Potential : Research highlighted the compound's ability to inhibit the growth of various cancer cell lines more effectively than standard chemotherapeutic agents like Doxorubicin and Etoposide, indicating its promising role in cancer therapy .
Q & A
Q. What mechanistic insights explain the compound’s reactivity in photochemical [2+2] cycloaddition reactions?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* transitions (~300 nm) that activate the thiochromene core for photoexcitation .
- Trapping Experiments : Use TEMPO to quench radical intermediates and confirm a stepwise vs. concerted pathway .
- DFT Calculations : Map frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity in cross-photocycloadditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
